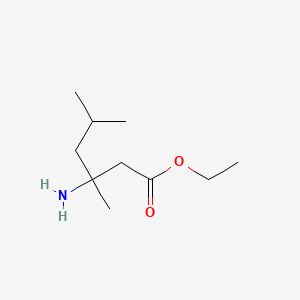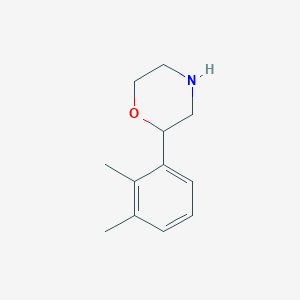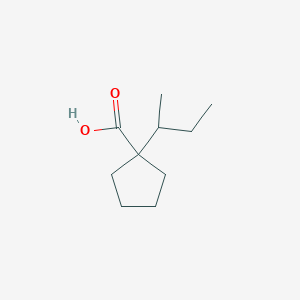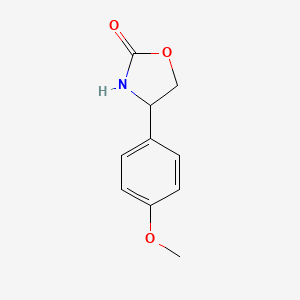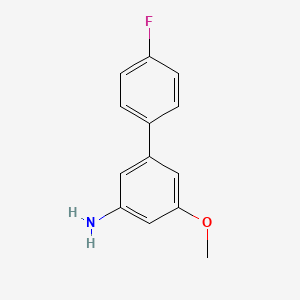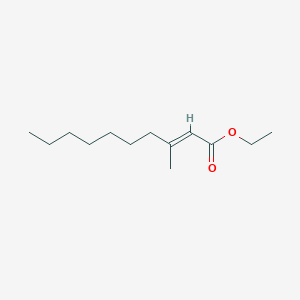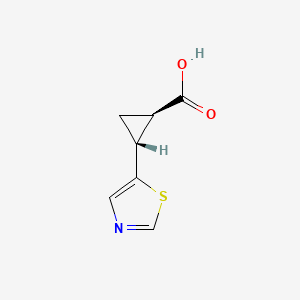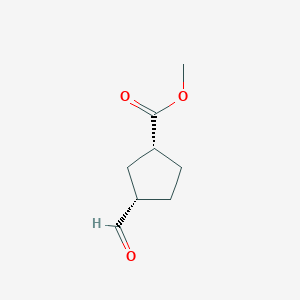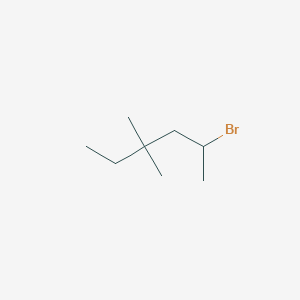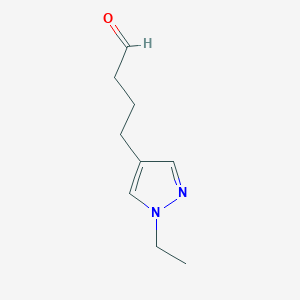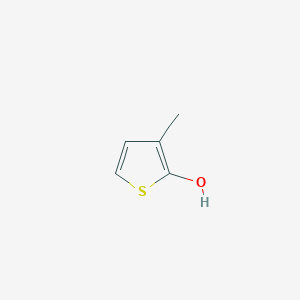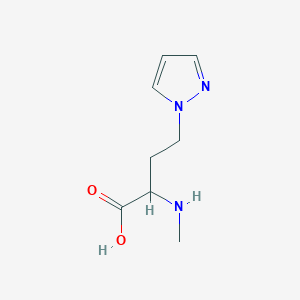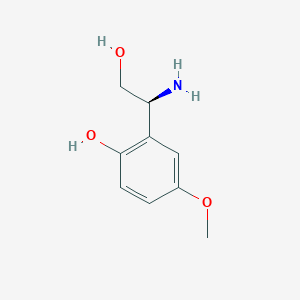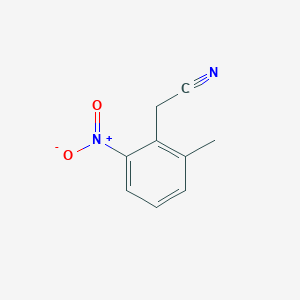
2-(2-Methyl-6-nitrophenyl)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Methyl-6-nitrophenyl)acetonitrile: is an organic compound with the molecular formula C9H8N2O2 . It is a nitrile derivative of a substituted benzene ring, characterized by the presence of a methyl group and a nitro group on the benzene ring, along with an acetonitrile group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-6-nitrophenyl)acetonitrile typically involves the nitration of 2-methylphenylacetonitrile. The nitration process introduces a nitro group at the ortho position relative to the methyl group on the benzene ring. The reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions to avoid over-nitration .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. The product is then purified through crystallization or distillation techniques to achieve the desired purity .
化学反应分析
Types of Reactions
2-(2-Methyl-6-nitrophenyl)acetonitrile undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Hydrolysis using aqueous acid or base to convert the nitrile group to a carboxylic acid or amide.
Major Products Formed
Reduction: 2-(2-Methyl-6-aminophenyl)acetonitrile.
Substitution: 2-(2-Methyl-6-nitrophenyl)acetamide or 2-(2-Methyl-6-nitrophenyl)acetic acid.
科学研究应用
2-(2-Methyl-6-nitrophenyl)acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 2-(2-Methyl-6-nitrophenyl)acetonitrile and its derivatives depends on the specific application and the target molecule. For instance, in biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The molecular targets and pathways involved may include enzymes, DNA, and cellular membranes .
相似化合物的比较
Similar Compounds
2-(2-Methylphenyl)acetonitrile: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-(2-Nitrophenyl)acetonitrile: Lacks the methyl group, which can influence the compound’s reactivity and biological activity.
2-(4-Methyl-6-nitrophenyl)acetonitrile: The position of the methyl group is different, which can affect the compound’s chemical properties and reactivity.
Uniqueness
The combination of these functional groups allows for a diverse range of chemical transformations and biological activities .
属性
分子式 |
C9H8N2O2 |
|---|---|
分子量 |
176.17 g/mol |
IUPAC 名称 |
2-(2-methyl-6-nitrophenyl)acetonitrile |
InChI |
InChI=1S/C9H8N2O2/c1-7-3-2-4-9(11(12)13)8(7)5-6-10/h2-4H,5H2,1H3 |
InChI 键 |
SWIQAASPIKSGJK-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)[N+](=O)[O-])CC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


